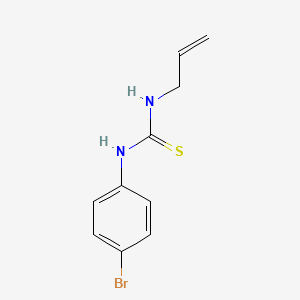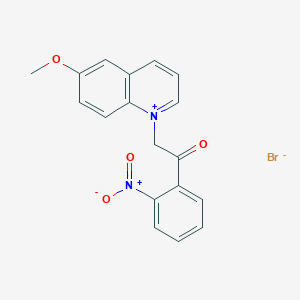
6-Methoxy-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SALOR-INT L450057-1EA is a chemical compound with the molecular formula C18H15BrN2O4This compound is primarily used in experimental and research settings due to its unique chemical properties .
Méthodes De Préparation
The synthesis of SALOR-INT L450057-1EA typically involves the reaction of 6-methoxyquinoline with 2-nitrobenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
SALOR-INT L450057-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols
Applications De Recherche Scientifique
SALOR-INT L450057-1EA has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in the study of biological processes and pathways, particularly those involving quinoline derivatives.
Medicine: Research involving SALOR-INT L450057-1EA focuses on its potential therapeutic applications, including its role as an anti-inflammatory or anti-cancer agent.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of SALOR-INT L450057-1EA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of monoamine oxidase, resulting in increased levels of neurotransmitters and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
SALOR-INT L450057-1EA can be compared with other quinoline derivatives, such as:
6-Methoxyquinoline: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitroquinoline: Contains a nitro group but lacks the methoxy group, affecting its solubility and reactivity.
Quinoline: The parent compound, which serves as a basis for the synthesis of various derivatives, including SALOR-INT L450057-1EA
SALOR-INT L450057-1EA stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H15BrN2O4 |
|---|---|
Poids moléculaire |
403.2 g/mol |
Nom IUPAC |
2-(6-methoxyquinolin-1-ium-1-yl)-1-(2-nitrophenyl)ethanone;bromide |
InChI |
InChI=1S/C18H15N2O4.BrH/c1-24-14-8-9-16-13(11-14)5-4-10-19(16)12-18(21)15-6-2-3-7-17(15)20(22)23;/h2-11H,12H2,1H3;1H/q+1;/p-1 |
Clé InChI |
WDCBMCQDUHXWEQ-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC2=C(C=C1)[N+](=CC=C2)CC(=O)C3=CC=CC=C3[N+](=O)[O-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(4-(dimethylamino)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12004599.png)

![5-[Bis(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12004606.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]acetohydrazide](/img/structure/B12004623.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B12004630.png)
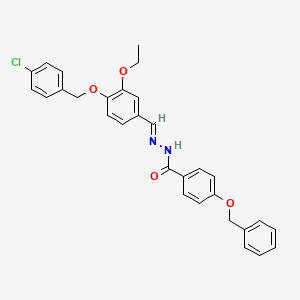
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12004643.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12004650.png)
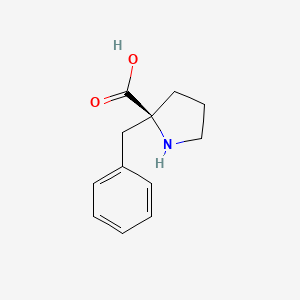
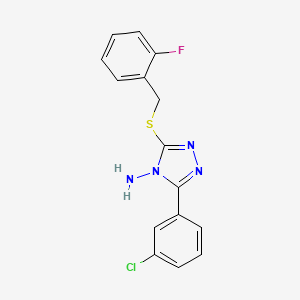
![1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12004688.png)

![3,4-dichloro-N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12004701.png)
